[N-(p-Toluenesulfonyl)imino]phenyliodinane
Overview
Description
“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is a chemical compound with the molecular formula C13H12INO2S . It is also known as 4-methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “[N-(p-Toluenesulfonyl)imino]phenyliodinane” is represented by the formula 1S/C13H12INO2S/c1-11-7-9-13 (10-8-11)18 (16,17)15-14-12-5-3-2-4-6-12/h2-10H,1H3 . This indicates the presence of carbon ©, hydrogen (H), iodine (I), nitrogen (N), oxygen (O), and sulfur (S) in the compound .Physical And Chemical Properties Analysis
“[N-(p-Toluenesulfonyl)imino]phenyliodinane” has a molecular weight of 373.21 . The compound is solid in its physical form . The compound should be stored in a refrigerator .Scientific Research Applications
Catalytic Asymmetric Aziridination
[N-(p-Toluenesulfonyl)imino]phenyliodinane has been utilized in catalytic asymmetric aziridination, which involves the formation of three-membered nitrogen-containing heterocycles (aziridines). This compound has been used with manganese and iron tetramethylchiroporphyrins as catalysts, achieving opposite enantioselectivities with these metal centers. This finding highlights the potential for developing enantioselective synthetic methods using this compound (Simonato et al., 1999).
Copper-Catalyzed Aziridination
In the context of copper-catalyzed reactions, [N-(p-Toluenesulfonyl)imino]phenyliodinane has been employed as a nitrene precursor for the aziridination of both electron-rich and electron-deficient olefins. This process yields N-tosylaziridines, highlighting the versatility of this compound in different catalytic systems and its utility in organic synthesis (Evans et al., 1991).
Preparation of Sulfoximide Derivatives
This compound has also been used in the preparation of sulfoximide derivatives of monocyclic thiophenes. The treatment of thiophenes with [N-(p-Toluenesulfonyl)imino]phenyliodinane in the presence of certain catalysts has led to the successful synthesis of these derivatives, which are important in various chemical transformations (Nakayama et al., 1999).
Bis(Oxazoline)-Copper Complexes as Chiral Catalysts
Bis(oxazoline)-copper complexes have been used as chiral catalysts for the enantioselective aziridination of olefins with [N-(p-Toluenesulfonyl)imino]phenyliodinane. This application demonstrates the role of this compound in asymmetric synthesis, contributing to the development of enantioselective processes (Evans et al., 1993).
Asymmetric Imination of Organic Selenides
The compound has been used for the asymmetric imination of organic selenides, leading to the formation of selenimides. This process is significant in the synthesis of optically active compounds, demonstrating the compound's utility in stereoselective chemical reactions (Miyake et al., 2000).
Diastereoselective Copper-Catalyzed Aziridination
[N-(p-Toluenesulfonyl)imino]phenyliodinane has been shown to be effective in the diastereoselective copper-catalyzed aziridination of olefins. This application underlines its importance in the synthesis of diastereomerically enriched compounds (Di Chenna et al., 2004).
Safety And Hazards
The safety information for “[N-(p-Toluenesulfonyl)imino]phenyliodinane” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These statements provide guidance on measures to take to prevent or mitigate adverse effects from exposure to the compound .
properties
IUPAC Name |
4-methyl-N-phenyliodanuidylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10,15H,1H3/q-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNQVHZJPSKICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[I-]C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13INO2S- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-phenyliodanuidylbenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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